molecular formula C12H9N3S B14871228 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14871228
M. Wt: 227.29 g/mol
InChI Key: PRHIWUPUSYFIJP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a thiophene ring at the 6-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and cyano group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-cyclopropyl-6-thiophen-3-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H9N3S/c13-6-10-5-11(9-3-4-16-7-9)15-12(14-10)8-1-2-8/h3-5,7-8H,1-2H2

InChI Key

PRHIWUPUSYFIJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C3=CSC=C3)C#N

Origin of Product

United States

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